molecular formula C12H18N2 B1284724 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine CAS No. 54151-52-9

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine

Cat. No.: B1284724
CAS No.: 54151-52-9
M. Wt: 190.28 g/mol
InChI Key: KUENUWACNZYNKC-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine can be synthesized through several synthetic routes. One common method involves the reduction of 1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in THF or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Fully saturated amines.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)ethan-1-amine
  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)butan-2-amine
  • 1-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-3-amine

Uniqueness: 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10(13)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUENUWACNZYNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588421
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54151-52-9
Record name 1-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-propanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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